molecular formula C19H16Cl2N2O2 B8044427 N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide

N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide

Cat. No.: B8044427
M. Wt: 375.2 g/mol
InChI Key: DYKOZBPZDFZIDX-UHFFFAOYSA-N
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Description

N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylquinoline with a chloromethylating agent to introduce the chloromethyl group. This intermediate is then reacted with 2,4-dichloro-5-hydroxybenzaldehyde to form the desired compound through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and substituted phenylacetamides.

Scientific Research Applications

N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-nitrophenol: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    2,4-Dichloro-5-nitropyrimidine: Utilized in the preparation of dipeptidyl peptidase IV inhibitors.

Uniqueness

N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide is unique due to its combination of a quinoline moiety and dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2/c1-11-6-7-13-4-3-5-18(19(13)22-11)25-10-14-8-17(23-12(2)24)16(21)9-15(14)20/h3-9H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKOZBPZDFZIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=CC(=C(C=C3Cl)Cl)NC(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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